1,2-Bis(chloromethanesulfonyl)ethene
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Overview
Description
1,2-Bis(chloromethanesulfonyl)ethene is an organosulfur compound characterized by the presence of two chloromethanesulfonyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosgene . The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethene is reacted with methanesulfonyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(chloromethanesulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chloromethanesulfonyl groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized ethene derivatives with various substituents replacing the chloromethanesulfonyl groups.
Scientific Research Applications
1,2-Bis(chloromethanesulfonyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive sulfonyl groups
Mechanism of Action
The mechanism of action of 1,2-Bis(chloromethanesulfonyl)ethene involves the reactivity of its chloromethanesulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with ether linkages instead of sulfonyl groups.
1,2-Bis(phenylsulfonyl)ethene: Contains phenyl groups instead of chloromethanesulfonyl groups.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated derivative used as a flame retardant.
Uniqueness
1,2-Bis(chloromethanesulfonyl)ethene is unique due to its dual chloromethanesulfonyl groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.
Properties
CAS No. |
664306-73-4 |
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Molecular Formula |
C4H6Cl2O4S2 |
Molecular Weight |
253.1 g/mol |
IUPAC Name |
1,2-bis(chloromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H6Cl2O4S2/c5-3-11(7,8)1-2-12(9,10)4-6/h1-2H,3-4H2 |
InChI Key |
PCHQOVFLFHTLTI-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C=CS(=O)(=O)CCl)Cl |
Origin of Product |
United States |
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